2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core fused with pyrazole and pyrimidine rings. Key structural features include:
- Position 2: Methyl group.
- Position 3: Phenyl substituent.
- Position 5: Propyl chain.
- Position 7: A secondary amine linked to a 2-(morpholin-4-yl)ethyl group.
The morpholine moiety enhances solubility and bioavailability due to its polar nature, while the phenyl and propyl groups contribute to lipophilicity and steric bulk.
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-3-7-19-16-20(23-10-11-26-12-14-28-15-13-26)27-22(24-19)21(17(2)25-27)18-8-5-4-6-9-18/h4-6,8-9,16,23H,3,7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCMOGJWHGVLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Functional group modifications: Introduction of the 2-methyl, 3-phenyl, and 5-propyl groups can be done through various substitution reactions.
Attachment of the morpholin-4-yl ethyl group: This step often involves nucleophilic substitution reactions where the morpholine derivative is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Catalysts and solvents: Use of specific catalysts and solvents to enhance reaction rates and yields.
Purification techniques: Methods such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Oxidation
The compound can undergo oxidation at reactive sites (e.g., amine or heterocyclic rings). For example, oxidation of amines to nitro derivatives or heterocyclic rings to oxides may occur using agents like potassium permanganate or hydrogen peroxide.
Reduction
Reduction of oxidized moieties (e.g., nitro groups to amines) or unsaturated bonds (if present) can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions
-
Electrophilic substitution : The pyrazolo[1,5-a]pyrimidine core may undergo electrophilic substitution at reactive positions, influenced by substituents like phenyl or propyl groups.
-
Nucleophilic substitution : The amine group can participate in nucleophilic reactions (e.g., with alkyl halides) to form new bonds .
Coupling Reactions
-
Buchwald-Hartwig amination : Used to form C-N bonds, potentially for installing the morpholinylethyl group .
-
Urea formation : While not directly applicable here, analogous reactions (e.g., isocyanate coupling) highlight the reactivity of amines in pyrazolo derivatives .
Mechanistic Insights
-
Substituent effects : The phenyl and propyl groups likely influence reactivity by altering electron density in the pyrazolo[1,5-a]pyrimidine core .
-
Morpholine’s role : The morpholinylethyl group introduces basicity and steric bulk, potentially affecting solubility and reaction pathways .
Comparison with Analogous Compounds
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C22H29N5O, indicating the presence of various functional groups that contribute to its unique chemical properties. The structure features a fused heterocyclic system which is crucial for its biological activity.
Medicinal Chemistry
The compound has shown potential as an enzyme inhibitor and receptor modulator, making it a candidate for therapeutic applications targeting diseases such as cancer and inflammation.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit histone demethylases involved in cancer progression. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Targeting enzymes that promote cancer cell proliferation.
- Modulation of Gene Expression : Altering histone modifications to influence gene expression related to cell cycle regulation and apoptosis.
Antimicrobial Properties
Similar compounds within the pyrazolo[1,5-a]pyrimidine class have been investigated for their activity against Mycobacterium tuberculosis. Studies suggest that these compounds can inhibit mycobacterial ATP synthase, a critical enzyme in bacterial energy metabolism.
Neurological Disorders
The compound's ability to modulate receptor activity suggests potential applications in treating neurological disorders. Its interaction with specific molecular targets may help in developing therapies for conditions such as depression or anxiety.
Materials Science
Due to its unique structure, this compound can serve as a building block for synthesizing new materials with specific properties. Its application extends to the development of sensors and catalysts in industrial processes.
Study 1: In Vitro Evaluation
A study on similar pyrazolo-pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. Results indicated a dose-dependent response correlating higher concentrations with increased cell death.
Study 2: In Vivo Models
In vivo studies using animal models have shown that pyrazolo-pyrimidine derivatives can significantly reduce tumor size when administered at therapeutic doses. These findings highlight the potential for developing effective cancer therapies based on this scaffold.
Study 3: Structure-Activity Relationship (SAR)
Research has focused on understanding the SAR of pyrazolo[1,5-a]pyrimidines, revealing that modifications at specific positions can enhance biological activity. For instance, substituents at the 2 or 5 positions have been linked to increased drug efficacy against various targets.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with related pyrazolo[1,5-a]pyrimidine derivatives is presented below.
Structural Analogues and Substituent Effects
Notes:
- Target vs. Allyl Derivative : Replacing the propyl group (target) with an allyl chain reduces hydrophobicity, while the pyridinylmethyl amine (vs. morpholinylethyl) may alter hydrogen-bonding capacity.
- The tert-butyl substituent adds steric bulk, which may hinder target binding compared to the target’s propyl chain.
Role of Morpholine in Pharmacokinetics
Compounds with morpholine-containing side chains (e.g., target compound, ) exhibit improved aqueous solubility due to morpholine’s polar oxygen and nitrogen atoms. For example, the target’s 2-(morpholin-4-yl)ethyl group enhances membrane permeability compared to non-morpholine analogues like or .
Biological Activity
The compound 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have shown significant biological activity, particularly as inhibitors of Mycobacterium tuberculosis (M.tb) and in various cancer models. This article explores the biological activity of this compound through structure-activity relationship studies, in vitro and in vivo efficacy, and potential mechanisms of action.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines have been recognized for their diverse biological activities. They are known to inhibit mycobacterial ATP synthase and exhibit anticancer properties. The structure of these compounds allows for modifications that can enhance their pharmacological profiles.
Research indicates that compounds within this class, including derivatives like this compound, may exert their effects through various mechanisms:
- Inhibition of Mycobacterial Growth : These compounds have been shown to inhibit the growth of M.tb in vitro and in vivo. For instance, certain analogues demonstrated significant reductions in bacterial burden in macrophage models infected with M.tb .
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been screened for anticancer activity across various cell lines. The compound under study has shown potential against human breast cancer cell lines (MDA-MB-231), although specific data on this compound's efficacy remains limited .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Pyrazole Ring : Variations in substituents at positions 3 and 5 of the pyrazole ring can significantly alter potency against M.tb and cancer cells .
- Morpholine Side Chain : The presence of the morpholine group is hypothesized to enhance solubility and bioavailability, potentially improving the compound's overall efficacy.
Antimycobacterial Activity
In a study evaluating a series of pyrazolo[1,5-a]pyrimidines, compounds similar to this compound were tested for their ability to inhibit M.tb growth. The most effective compounds exhibited low cytotoxicity while maintaining high antibacterial activity .
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) and cytotoxicity profiles for selected derivatives:
| Compound | MIC (µM) | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| P19 | 0.25 | 29.6 | 118.4 |
| P25 | 0.15 | 20.2 | 134.7 |
Anticancer Activity
The anticancer potential was evaluated using an MTT assay on various cancer cell lines. While some derivatives demonstrated promising results against specific cancer types, detailed data for the exact compound remains sparse.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodology : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., substituted pyrazoles and pyrimidines). The morpholinylethylamine side chain is introduced through nucleophilic substitution or coupling reactions. Key steps include optimizing solvent systems (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling). Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ~463.3 Da).
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .
Q. What are the primary biological targets of this compound?
- Methodology : Screen against kinase panels (e.g., CDK9, EGFR) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves. Computational docking (e.g., AutoDock Vina) predicts binding modes, focusing on interactions between the morpholine group and kinase hinge regions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Reaction Engineering : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
- Catalyst Screening : Test Pd-Xantphos complexes for Buchwald-Hartwig amination to improve coupling efficiency.
- Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .
Q. What computational strategies predict this compound’s pharmacokinetic properties?
- Methodology :
- QSAR Models : Train models on LogP (predicted ~3.5) and polar surface area (~80 Ų) to estimate bioavailability.
- MD Simulations : Simulate blood-brain barrier penetration using CHARMM force fields, leveraging the morpholine group’s lipophilicity .
Q. How do structural modifications affect enzyme inhibition selectivity?
- Methodology :
- SAR Studies : Synthesize analogs with varied alkyl chains (e.g., replacing propyl with ethyl) and test against CDK isoforms.
- Cryo-EM : Resolve compound-CDK9 complexes to identify critical hydrogen bonds (e.g., between pyrimidine N and kinase backbone) .
Q. How should contradictory bioactivity data across cell lines be resolved?
- Methodology :
- Assay Standardization : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to control genetic variability.
- Metabolomic Profiling : LC-MS/MS quantifies intracellular ATP levels to differentiate cytostatic vs. cytotoxic effects .
Methodological Challenges and Solutions
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodology :
- Proteome-Wide Profiling : Use kinobeads/ATP probes to assess selectivity across 300+ kinases.
- Alanine Scanning : Mutate kinase active sites to identify residues critical for compound binding .
Q. How can metabolic stability be improved for in vivo studies?
- Methodology :
- Liver Microsome Assays : Identify metabolic hotspots (e.g., propyl chain oxidation) using LC-HRMS.
- Deuterium Incorporation : Replace vulnerable C-H bonds with C-D to slow CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
